molecular formula C17H16FN3OS2 B2708986 2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 862976-20-3

2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B2708986
CAS RN: 862976-20-3
M. Wt: 361.45
InChI Key: FXKHCEPUGXTTCI-UHFFFAOYSA-N
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Description

The compound “2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a derivative of 2-amino-6-methylbenzothiazole . It has been used in the preparation of 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides .


Synthesis Analysis

The synthesis of this compound involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a benzothiazole ring system. The structure of the compound has been confirmed by IR, 1H NMR, 13C NMR, and 19F NMR spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been elucidated by IR and NMR . The compound was synthesized as a white solid with a melting point of 157–159 °C .

Scientific Research Applications

Antitumor Properties

Compounds structurally similar to "2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide" have demonstrated potent antitumor activities. Fluorinated 2-(4-aminophenyl)benzothiazoles exhibit significant cytotoxicity in vitro against certain human breast cancer cell lines due to their ability to interact with specific cellular mechanisms. These compounds induce cytochrome P450 CYP1A1, an enzyme crucial for their antitumor specificity, suggesting a complex mechanism of action involving metabolic activation and detoxification pathways (Hutchinson et al., 2001).

Antibacterial and Antimicrobial Activities

Another significant application area for benzothiazole derivatives is in the development of new antibacterial and antimicrobial agents. For instance, certain benzothiazole compounds have been synthesized and evaluated for their antimicrobial effectiveness, showcasing promising results against various microbial strains. This highlights the potential of these molecules in addressing the growing concern over antibiotic resistance and the need for novel antimicrobial agents (Talupur et al., 2021).

Antimycobacterial Activity

The antimycobacterial activity of fluorinated benzothiazolo imidazole compounds has also been explored. Some synthesized compounds showed promising antimicrobial activity, indicating the potential of these molecules in the treatment of diseases caused by mycobacteria, such as tuberculosis. This research direction is particularly relevant given the global health challenge posed by drug-resistant mycobacterial infections (Sathe et al., 2011).

Amyloid Imaging Agents

Fluorine-18 labeled benzothiazoles, including derivatives of the compound of interest, have been developed as amyloid imaging agents. These compounds display high binding affinity for human amyloid beta plaques, making them potential candidates for Positron Emission Tomography (PET) imaging of amyloid plaques in Alzheimer's disease. Such imaging agents are crucial for the early diagnosis and monitoring of Alzheimer’s disease progression (Serdons et al., 2009).

Future Directions

The future directions for research on this compound could involve further exploration of its pharmacological properties, as well as the development of new synthetic methods for its production . The compound’s potential as a potent inhibitor with enhanced anti-tubercular activity could also be explored further .

properties

IUPAC Name

2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS2/c1-8-2-4-10-12(6-8)23-16(14(10)15(19)22)21-17-20-11-5-3-9(18)7-13(11)24-17/h3,5,7-8H,2,4,6H2,1H3,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKHCEPUGXTTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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